![molecular formula C20H15NO5S B2570311 methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate CAS No. 307551-79-7](/img/structure/B2570311.png)
methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate
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Overview
Description
Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous. Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .
Synthesis Analysis
Benzothiazoles are prepared by treatment of 2-mercaptoaniline with acid chlorides . Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis
Benzothiazole occurs naturally in some foods but is also used as a food additive . It has a sulfurous odor and meaty flavor . The heterocyclic core of the molecule is readily substituted at the unique methyne center in the thiazole ring .Scientific Research Applications
- Recent research has explored benzothiazole derivatives as potential anti-tubercular agents . These compounds exhibit inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). Scientists have synthesized various derivatives using different synthetic pathways, including diazo-coupling, Knoevenagel condensation, and microwave irradiation.
- Benzothiazoles serve as precursors for biologically active compounds in medicine and agriculture . Their versatile chemical structure makes them valuable building blocks for drug development.
- Benzothiazoles find applications in industry as components of inert coatings and dispersing agents . They enhance the stability and performance of coatings and paints.
- Benzothiazoles exhibit fluorescence properties, making them useful as sensors for metal ions . Their fluorescence intensity changes upon binding to specific metals.
- Some benzothiazole derivatives, including those containing oxadiazole moieties, have been evaluated for in vivo hypoglycemic activity . These studies involve alloxan-induced diabetic rat models.
- QSAR methodologies correlate physicochemical properties with biological activity . Benzothiazole derivatives have been studied using multivariable regression.
Anti-Tubercular Activity
Biologically Active Precursors
Inert Coatings and Dispersing Agents
Fluorescent Sensors for Metal Detection
Hypoglycemic Activity
Quantitative Structure-Activity Relationship (QSAR) Modeling
Mechanism of Action
Benzothiazole derivatives
Benzothiazole is a heterocyclic compound that is part of many biologically active molecules. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . They can act on various targets, depending on their specific structures .
Coumarin derivatives
The compound also contains a coumarin moiety. Coumarins are known for their diverse pharmacological properties, including anticoagulant, antiviral, anti-inflammatory, and anticancer activities . They can interact with various biochemical pathways and have different modes of action based on their specific structures .
Safety and Hazards
While specific safety and hazard information for “methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate” is not available, it’s important to handle all chemicals with appropriate safety measures. For instance, a related compound, (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride, is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 .
properties
IUPAC Name |
methyl 2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5S/c1-11(19(22)24-2)25-13-8-7-12-9-14(20(23)26-16(12)10-13)18-21-15-5-3-4-6-17(15)27-18/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDODPNUDPIETE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate |
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